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molecular formula C42H40N2 B8334437 3,3'-Dimethyl-4,4'-bis[N,N'-di(4-methylphenyl)amino]biphenyl

3,3'-Dimethyl-4,4'-bis[N,N'-di(4-methylphenyl)amino]biphenyl

Cat. No. B8334437
M. Wt: 572.8 g/mol
InChI Key: DRGMQKFBFLKDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04833054

Procedure details

In a round flask were charged 3.14 g (13.8 mmol) of o-tolidine, 40 g of potassium hydroxide, 400 mg of copper iodide, and 30 ml of n-dodecane, and the mixture was heated at 180° C. in a nitrogen stream. To the mixture was added dropwise 24.0 g (110 mmol) of 4-iodotoluene, and the heating at 180° C. was continued for 5 hours. Water was added to the reaction mixture, and the mixture was extracted with toluene. In order to assure completion of the reaction, the solvent was once removed by distillation, and 40 g of potassium hydroxide, 400 mg of copper iodide, and 24.0 g (110 mmol) of 4-iodotoluene were added to the residue, followed by allowing to react at 180° C. for 5 hours in a nitrogen stream. Water was added, and the mixture was extracted with toluene. The extract was dried over sodium sulfate and then treated with activated clay. The solvent was removed by distillation to obtain 5.98 g (yield: 75.7%) of N,N,N',N'-tetrakis-(4-methylphenyl)-3,3'-dimethylbenzidine, which was recrystallized from a mixed solvent of toluene/acetone/hexane to obtain 4.32 g (final yield: 54.7%) of a white crystal having a melting point of 174°-175° C. Analysis by high performance liquid chromatography revealed that the product has a high purity of 99.9%.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
catalyst
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
24 g
Type
reactant
Reaction Step Four
Quantity
400 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[C:10]([CH3:15])[CH:9]=2)[CH:5]=[CH:4][C:3]=1[NH2:16].[OH-].[K+].CCCCC[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].I[C:32]1[CH:37]=[CH:36][C:35]([CH3:38])=[CH:34][CH:33]=1>[Cu](I)I.O>[CH3:38][C:35]1[CH:36]=[CH:37][C:32]([N:16]([C:28]2[CH:27]=[CH:26][C:25]([CH3:24])=[CH:30][CH:29]=2)[C:3]2[CH:4]=[CH:5][C:6]([C:8]3[CH:13]=[CH:12][C:11]([N:14]([C:13]4[CH:8]=[CH:9][C:10]([CH3:15])=[CH:11][CH:12]=4)[C:5]4[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=4)=[C:10]([CH3:15])[CH:9]=3)=[CH:7][C:2]=2[CH3:1])=[CH:33][CH:34]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.14 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
400 mg
Type
catalyst
Smiles
[Cu](I)I
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Step Four
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
24 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
400 mg
Type
catalyst
Smiles
[Cu](I)I
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene
CUSTOM
Type
CUSTOM
Details
completion of the reaction
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
to react at 180° C. for 5 hours in a nitrogen stream
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
ADDITION
Type
ADDITION
Details
treated with activated clay
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)N(C1=C(C=C(C=C1)C1=CC(=C(N(C2=CC=C(C=C2)C)C2=CC=C(C=C2)C)C=C1)C)C)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.98 g
YIELD: PERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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